molecular formula C16H17NO3 B4874825 N-(4-methoxy-2-methylphenyl)-2-phenoxyacetamide

N-(4-methoxy-2-methylphenyl)-2-phenoxyacetamide

Cat. No.: B4874825
M. Wt: 271.31 g/mol
InChI Key: ILCHHJNMZOBRHG-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-2-phenoxyacetamide is an organic compound with the molecular formula C16H17NO3 It is a derivative of acetamide and is characterized by the presence of a methoxy group, a methyl group, and a phenoxy group attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-2-phenoxyacetamide typically involves the reaction of 4-methoxy-2-methylaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-2-methylphenyl)-2-phenoxyacetamide.

    Reduction: Formation of N-(4-methoxy-2-methylphenyl)-2-phenoxyethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-methylphenyl)acetamide
  • 4-methoxy-2-methylphenyl isocyanate
  • N-(4-methoxyphenyl)-2-phenoxyacetamide

Uniqueness

N-(4-methoxy-2-methylphenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12-10-14(19-2)8-9-15(12)17-16(18)11-20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCHHJNMZOBRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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